1,2,3,6,7,8-Hexachlorodibenzofuran

Descripción

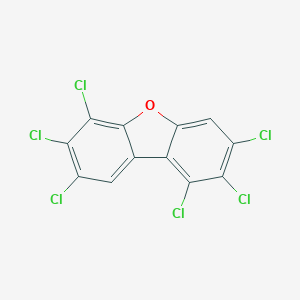

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJJJXOFWNEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069155 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-44-9 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Release of 1,2,3,6,7,8 Hexachlorodibenzofuran

Primary Emission Sources and Release Inventories

Accidental Releases and Contamination Events

1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) is not a commercially produced chemical but is an unintentional byproduct of various industrial processes. nih.govkau.edu.sa Consequently, its release into the environment is often associated with industrial accidents, improper waste disposal, and contamination from facilities where chlorinated compounds are handled.

One significant area of contamination is the San Jacinto River Waste Pits in Texas, a Superfund site resulting from the disposal of paper mill wastes in the 1960s. nih.gov Sediments in and around this site have shown the presence of numerous polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7,8-HxCDF. Although specific concentrations for this congener in every report are not always detailed, investigations have confirmed its presence as part of the toxic mixture. For instance, a 2010 report on a time-critical removal action at the site documented the presence of 1,2,3,6,7,8-HxCDF in sediment samples. A 2020 investigation also detected this congener in composite samples from the Southern Impoundment of the site. epa.gov

Another notable contamination site is the Lower Passaic River in New Jersey, which has been subject to extensive industrial pollution. researchgate.net Studies of the river sediment have identified various PCDD/F congeners. While 2,3,7,8-Tetrachlorodibenzodioxin (2,3,7,8-TCDD) is often the dominant congener, 1,2,3,6,7,8-HxCDF is also present. researchgate.net Data from a high-volume chemical water column study in the Lower Passaic River in 2013 showed detectable levels of 1,2,3,6,7,8-HxCDF. epa.gov

Municipal waste incinerators are also a significant source of PCDF emissions, including 1,2,3,6,7,8-HxCDF. cleartheair.org.hkcaymanchem.com This compound has been detected in the soil near these facilities and in the blood serum of incinerator workers. caymanchem.comnih.gov The congener profiles of emissions from hazardous waste incinerators have also shown the presence of 1,2,3,6,7,8-HxCDF. aaqr.org

The following tables present data on the concentration of this compound in various contaminated environmental matrices.

Table 1: Concentration of this compound in Water Samples from the Lower Passaic River (2013)

| Sample ID | Concentration (pg/L) | Qualifier |

|---|---|---|

| 12C-CE05-T102-BP01-C | 59.3 | |

| 13C-CE05-T102 | 104 |

Data sourced from a 2014 report on a split sample comparison study. epa.gov

Table 2: Concentration of this compound in Composite Samples from the San Jacinto River Waste Pits (2019)

| Sample ID | Concentration (pg/L) | Qualifier |

|---|---|---|

| 1187072-SITS-01 | 3.2 | U |

| 1187072-SITS-02 | 1.9 | U |

| 1187072-SITS-03 | 1.5 | U |

U - Not detected at the associated reporting limit. Data from a 2020 waste characterization evaluation. epa.gov

Table 3: Geometric Mean Serum Concentrations of this compound in Municipal Waste Incinerator Workers

| Group | Geometric Mean (pg/g lipid) |

|---|---|

| Highly Exposed Workers | 94.2 |

| Moderately Exposed Workers | 9.4 |

| General Population (Control) | 17.31 |

Data from a study on the isomer pattern and elimination of dioxins in workers. nih.gov

Secondary Formation in Environmental Matrices

This compound is not intentionally synthesized for commercial use; instead, it is formed as an unintentional byproduct in various chemical and thermal processes. nih.govkau.edu.sa Its presence in the environment is a result of secondary formation from precursor compounds.

The primary formation pathways for PCDFs, including 1,2,3,6,7,8-HxCDF, are associated with the manufacturing of chlorinated organic chemicals, such as certain pesticides and chlorophenols. lookchem.com It is also formed during combustion processes where chlorine and organic matter are present, such as in municipal and industrial waste incinerators. kau.edu.sacleartheair.org.hk

In environmental matrices like soil and sediment, another significant secondary formation pathway for 1,2,3,6,7,8-HxCDF is the dechlorination of more highly chlorinated dibenzofurans. This process involves the removal of chlorine atoms from hepta-, and octachlorodibenzofurans. This transformation can be mediated by microbial activity under anaerobic conditions.

Research has shown that certain microbial cultures containing Dehalococcoides species can dechlorinate higher chlorinated dibenzofurans. For example, studies have investigated the dechlorination of 1,2,3,4,7,8-Hexachlorodibenzofuran by a mixed culture containing Dehalococcoides ethenogenes strain 195, which resulted in the formation of less chlorinated pentachlorodibenzofurans and tetrachlorodibenzofurans. nih.govacs.org While this specific study did not result in the formation of 1,2,3,6,7,8-HxCDF, it demonstrates the potential for microbial dechlorination to alter the congener profile of PCDFs in the environment. The specific pathways leading to the formation of the 1,2,3,6,7,8-HxCDF congener through dechlorination are complex and depend on the specific microorganisms present and the environmental conditions.

The formation of 1,2,3,6,7,8-HxCDF can also occur from precursor molecules. For instance, the manufacturing of 2,4,5-trichlorophenol (B144370) has been identified as a source of various PCDFs. lookchem.com

Table 4: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,2,3,4,7,8-Hexachlorodibenzofuran |

| This compound |

| 1,2,3,7,8,9-Hexachlorodibenzofuran |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran |

| 2,3,4,6,7,8-Hexachlorodibenzofuran |

| 2,3,7,8-Tetrachlorodibenzodioxin |

| Chlorophenols |

| Octachlorodibenzofurans |

| Pentachlorodibenzofurans |

| Tetrachlorodibenzofurans |

Advanced Analytical Methodologies for 1,2,3,6,7,8 Hexachlorodibenzofuran Quantification and Speciation

Sample Preparation Techniques for Complex Environmental Matrices

The accurate measurement of 1,2,3,6,7,8-HxCDF in environmental matrices such as soil, sediment, water, and biological tissues is a significant challenge due to the compound's low concentrations and the presence of numerous interfering substances. thermofisher.comresearchgate.net Therefore, rigorous sample preparation is a critical first step to isolate and concentrate the analyte before instrumental analysis.

Extraction and Clean-up Procedures

A variety of extraction techniques are employed to remove 1,2,3,6,7,8-HxCDF from the sample matrix. epa.gov Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). nih.govfms-inc.comepa.gov For instance, Soxhlet extraction using a toluene (B28343) solvent is a well-established method for solid samples like soil and sediment. epa.gov PLE, also known as accelerated solvent extraction (ASE), offers advantages such as reduced solvent consumption and faster extraction times. thermofisher.comfms-inc.com SPE is particularly useful for aqueous samples and for initial enrichment of the analyte. nih.govepa.gov

Following extraction, a multi-step clean-up process is essential to remove co-extracted interfering compounds, which can be present at concentrations several orders of magnitude higher than the target analyte. epa.gov These clean-up procedures often involve a combination of chromatographic techniques. researchgate.net Multi-layer silica (B1680970) columns, often containing acidic, basic, and neutral silica, are used to remove bulk organic matter. fms-inc.com Alumina column chromatography is employed to separate polychlorinated dibenzofurans (PCDFs) from other chlorinated compounds. publications.gc.caenv.go.jp For highly contaminated samples or when a high degree of purification is required, activated carbon-based methods, such as chromatography on a carbon/glass-fiber column or an AX-21 carbon column, are utilized to fractionate the PCDFs from polychlorinated biphenyls (PCBs) and other planar aromatic compounds. fms-inc.comresearchgate.netpublications.gc.ca

Here is an example of a typical clean-up sequence for a soil sample:

| Step | Technique | Purpose |

|---|---|---|

| 1 | Acid-Base Modified Silica Gel Column | Removal of lipids and polar interferences |

| 2 | Alumina Column Chromatography | Separation of PCDFs from other chlorinated hydrocarbons |

| 3 | Activated Carbon Column Chromatography | Fractionation of PCDFs from PCBs and other planar compounds |

Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of 1,2,3,6,7,8-HxCDF. isotope.comnih.gov This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte, typically a 13C12-labeled version of 1,2,3,6,7,8-HxCDF, prior to extraction and clean-up. cdc.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native (unlabeled) compound, it experiences the same losses during the sample preparation process. nih.gov

By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any losses that occurred during the analytical procedure. cdc.gov This approach significantly improves the precision and accuracy of the measurement, especially at the trace and ultra-trace levels at which these compounds are typically found. nih.gov

Chromatographic Separation Techniques

Due to the complexity of dioxin and furan (B31954) mixtures, which can contain numerous isomers, high-resolution chromatographic separation is imperative for the accurate quantification of individual congeners like 1,2,3,6,7,8-HxCDF. epa.govjst.go.jp

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC) is the cornerstone for separating individual polychlorinated dibenzofuran (B1670420) congeners. publications.gc.canih.govakjournals.com This technique utilizes long capillary columns with a narrow internal diameter to achieve the high separation efficiency required. The choice of the stationary phase within the capillary column is critical for resolving isomers. greenrivertech.com.tw Non-polar columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5), are commonly used for the initial separation of PCDF congeners. greenrivertech.com.twwell-labs.com However, no single column can resolve all 136 tetra- to octa-chlorinated dibenzofurans. epa.govjst.go.jp

The separation of 1,2,3,6,7,8-HxCDF from its isomers, particularly 1,2,3,4,7,8-HxCDF, can be challenging. researchgate.netnih.gov Therefore, the use of a second, more polar column, such as one with a cyanopropylphenyl polysiloxane stationary phase (e.g., SP-2331), is often necessary for confirmation and to ensure isomer-specific quantification. greenrivertech.com.twwell-labs.com

The following table summarizes typical HRGC conditions for the analysis of 1,2,3,6,7,8-HxCDF:

| Parameter | Condition |

|---|---|

| Column | DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temp 150°C, ramped to 310°C |

Capillary Column Technology for Conformer Separation

The development of capillary column technology has been instrumental in advancing the separation of PCDF congeners. Modern columns are characterized by their length (typically 30-60 meters), narrow internal diameter (0.18-0.32 mm), and thin film of stationary phase (0.1-0.5 µm). greenrivertech.com.twcdc.gov These parameters contribute to high theoretical plate counts, leading to excellent separation efficiency. The chemical nature of the stationary phase dictates the separation mechanism. While non-polar phases separate based on boiling point, more polar phases can provide selectivity based on the planarity and polarity of the molecules, which is crucial for separating closely related isomers. greenrivertech.com.tw For instance, a 50% phenyl-methyl-siloxane type column like DB-17ms can offer different selectivity compared to a DB-5ms column. jst.go.jp

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is the definitive detection method for the analysis of 1,2,3,6,7,8-HxCDF, providing both the sensitivity and selectivity required for trace-level quantification. akjournals.com High-resolution mass spectrometry (HRMS) is the most widely accepted technique for regulatory purposes. nemi.govwell-labs.com HRMS instruments, such as magnetic sector mass spectrometers, can achieve resolving powers of 10,000 or greater, which allows for the differentiation of the target analyte from interfering ions with the same nominal mass but different elemental compositions. cdc.govcdc.gov

In recent years, triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a viable alternative to HRMS for dioxin and furan analysis. thermofisher.comakjournals.com GC-MS/MS operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govmdpi.com This process provides a high degree of selectivity and can achieve sensitivities comparable to HRMS. akjournals.comnih.gov

The table below shows the characteristic ions monitored for native and 13C-labeled 1,2,3,6,7,8-HxCDF in a typical HRMS analysis:

| Compound | Precursor Ion (m/z) | Qualifier Ion (m/z) |

|---|---|---|

| 1,2,3,6,7,8-HxCDF | 373.8316 | 375.8287 |

| 13C12-1,2,3,6,7,8-HxCDF | 385.8718 | 387.8689 |

The ratio of the quantifier to qualifier ion must fall within a specified range of the theoretical isotopic abundance ratio for positive identification. well-labs.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (HRGC), is widely recognized as the "gold standard" for the definitive identification and quantification of 1,2,3,6,7,8-HxCDF and other dioxin-like compounds. nih.govchromatographyonline.com This technique's principal advantage lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of an exact molecular formula for a compound based on the unique mass defects of its constituent atoms (e.g., C, H, Cl, O). nih.gov

For instance, an atom of ¹²C has a mass of exactly 12.00000 amu, while an atom of ¹H is 1.00783 amu, and an atom of ³⁵Cl is 34.96885 amu. HRMS can distinguish between ions that have the same nominal mass but different elemental compositions, a critical capability for differentiating 1,2,3,6,7,8-HxCDF from co-eluting interfering compounds in complex samples.

Official regulatory methods, such as the U.S. Environmental Protection Agency (EPA) Method 8290A, mandate the use of HRGC/HRMS for the analysis of PCDDs and PCDFs in various matrices, including soil, water, sediment, and biological tissues. well-labs.com These methods require the mass spectrometer to operate at a resolving power of ≥10,000 (10% valley definition), which ensures that the target analyte signals are clearly resolved from potential interferences. mdpi.com The combination of specific retention times from the gas chromatograph and the precise mass measurements from the HRMS provides a high degree of confidence in the analytical results.

The analysis of 1,2,3,6,7,8-HxCDF in biological samples, such as human serum, also relies on isotope-dilution HRGC/HRMS to achieve the necessary low detection limits, often in the parts-per-quadrillion (ppq) range. cdc.gov

Low-Resolution Mass Spectrometry (LRMS)

Low-resolution mass spectrometry (LRMS) measures the m/z ratio of ions to the nearest whole number (nominal mass). While less expensive and easier to maintain than HRMS instruments, LRMS lacks the specificity to differentiate between compounds with the same nominal mass but different elemental formulas. epa.gov However, when coupled with HRGC, LRMS can be a viable tool for the analysis of 1,2,3,6,7,8-HxCDF, particularly in less complex matrices or for samples with higher concentrations.

U.S. EPA Method 8280A describes the use of HRGC/LRMS for the analysis of PCDDs and PCDFs in chemical waste, soil, and water. epa.gov To compensate for the lower resolution, this method relies heavily on extensive sample cleanup procedures to remove interfering substances before instrumental analysis. The method's applicability is typically for concentrations in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, which is generally less sensitive than what can be achieved with HRMS. epa.gov

Research comparing LRMS and HRMS has shown that for quantification, LRMS can be effective, but the choice of ionization mode is crucial. One study found that relative response factors (RRFs) for PCDF congeners varied more significantly in negative ion chemical ionization (NCI) mode compared to electron ionization (EI) mode on an LRMS system. This suggests that for accurate quantification using LRMS, especially in NCI mode, the use of a ¹³C-labeled internal standard for each congener is highly recommended to correct for these variations.

| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) |

| Mass Measurement | Measures exact mass to several decimal places (e.g., 373.8313 amu) | Measures nominal mass (e.g., 374 amu) |

| Resolving Power | Typically ≥ 10,000 | Typically < 2,000 |

| Selectivity | High; can distinguish between isobaric interferences | Lower; relies heavily on chromatographic separation and sample cleanup |

| Regulatory Status | "Gold standard" for trace analysis (e.g., EPA Method 8290A) nih.govchromatographyonline.com | Used for higher concentration samples (e.g., EPA Method 8280A) epa.gov |

| Sensitivity | Very high (ppq levels) | Moderate (ppt to ppb levels) |

| Cost & Maintenance | High | Lower |

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) is an operational mode for mass spectrometers, used with both HRMS and LRMS, that significantly enhances sensitivity and selectivity for analyzing specific compounds like 1,2,3,6,7,8-HxCDF. Instead of scanning the entire mass spectrum, the mass spectrometer is programmed to monitor only a few specific m/z values corresponding to characteristic ions of the target analytes and their labeled internal standards. mdpi.com

By focusing the instrument's detection time on just these few ions, the signal-to-noise ratio is dramatically improved, allowing for much lower detection limits. mdpi.com For the analysis of 1,2,3,6,7,8-HxCDF, the instrument would be set to monitor the two most abundant ions in its molecular isotope cluster (e.g., m/z 374 and 376 for the hexachloro-congener) as well as the corresponding ions for its ¹³C-labeled internal standard. The detection of these specific ions at the correct retention time and in the correct isotopic ratio provides strong evidence for the presence of the target compound. This technique is a cornerstone of all standard regulatory methods for dioxin and furan analysis. mdpi.comdntb.gov.ua

Quality Assurance and Quality Control Protocols in PCDF Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure that the data generated from the analysis of 1,2,3,6,7,8-HxCDF are accurate, reliable, and legally defensible. Given the low concentrations being measured and the complexity of the analysis, a comprehensive QA/QC program is a fundamental requirement of any analytical method. epa.gov

Key components of a QA/QC program for PCDF analysis include:

Isotope Dilution: Before extraction, every sample is spiked with a known amount of ¹³C-labeled analogues of the target compounds, including a ¹³C-labeled HxCDF. well-labs.com These internal standards behave almost identically to the native compounds throughout the extraction, cleanup, and analysis processes. By measuring the recovery of these labeled standards, the concentration of the native 1,2,3,6,7,8-HxCDF can be accurately corrected for any losses during sample preparation.

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed alongside every batch of samples. dspsystems.eu This is done to check for contamination introduced during the laboratory procedures. No target analytes should be detected in the method blank.

Duplicate Samples: A laboratory duplicate sample is analyzed with each batch to assess the precision and reproducibility of the method. The relative percent difference (RPD) between the duplicate results must fall within established control limits.

Laboratory Control Spikes (LCS): A laboratory control sample, which is a clean matrix spiked with a known concentration of target analytes, is analyzed with each batch. The recovery of the analytes in the LCS is used to evaluate the accuracy of the analytical method.

Instrument Performance Checks: Regular checks of the GC/MS system's performance are mandatory. This includes verifying mass resolution, calibration, and chromatographic separation at the beginning of each analytical sequence. well-labs.com

Interlaboratory Comparison Studies: Participation in round-robin or interlaboratory studies, where the same sample is analyzed by multiple laboratories, provides an external measure of a laboratory's proficiency and data comparability. dspsystems.eu

| QC Parameter | Purpose | Acceptance Criteria Example |

| Method Blank | Assess laboratory contamination | Below method detection limit |

| Isotope Dilution | Quantify native analytes and correct for recovery loss | Recovery typically within 40-130% |

| Duplicate Sample | Measure method precision | Relative Percent Difference (RPD) < 20-30% |

| Laboratory Control Spike | Measure method accuracy | Recovery typically within 70-130% |

| Certified Reference Material | Validate overall method accuracy | Results within certified range |

Biogeochemical Transformation and Degradation Pathways of 1,2,3,6,7,8 Hexachlorodibenzofuran

Microbial Degradation Mechanisms

Microbial activity plays a significant role in the transformation of 1,2,3,6,7,8-HxCDF, particularly through mechanisms that involve the removal of chlorine atoms from the dibenzofuran (B1670420) structure. These processes can occur under both anaerobic and aerobic conditions, often involving specialized microorganisms.

Reductive Dechlorination in Anaerobic Environments

Under anaerobic conditions, the primary microbial degradation pathway for highly chlorinated dibenzofurans like 1,2,3,6,7,8-HxCDF is reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. This is a crucial step as it often leads to the formation of less chlorinated and consequently less toxic congeners. For instance, the dechlorination of 1,2,3,4,7,8-HxCDF, a related compound, has been shown to produce pentachlorodibenzofurans and subsequently tetrachlorodibenzofurans. nih.govacs.org This process is considered a detoxification reaction because it can prevent the formation of the most toxic 2,3,7,8-substituted congeners. nih.govacs.org

Studies have shown that the presence of other halogenated compounds can enhance the reductive dechlorination of hexachlorodibenzofurans. For example, the addition of 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) was found to significantly increase the extent of dechlorination of 1,2,3,4,7,8-HxCDF compared to the addition of tetrachloroethene (PCE) or no additional substrate. nih.govacs.org This suggests that co-contamination with other organohalides can stimulate the microbial populations responsible for dechlorination.

Aerobic Biotransformation Processes

While highly chlorinated dibenzofurans are primarily degraded anaerobically, aerobic biotransformation can occur, especially for less chlorinated congeners that may be formed through initial anaerobic dechlorination. Aerobic degradation pathways typically involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. However, the high chlorine substitution in 1,2,3,6,7,8-HxCDF makes it highly resistant to aerobic attack.

Role of Specific Microbial Consortia and Key Organisms (e.g., Dehalococcoides ethenogenes)

Specific microbial populations are key to the reductive dechlorination of polychlorinated dibenzofurans. Among the most well-studied are members of the genus Dehalococcoides, which are known for their ability to use chlorinated compounds as electron acceptors in a process called organohalide respiration. frontiersin.org

Dehalococcoides ethenogenes strain 195, for example, has been shown to dechlorinate various polychlorinated dibenzo-p-dioxins and dibenzofurans. oup.com Research on the closely related 1,2,3,4,7,8-HxCDF demonstrated that a mixed culture containing D. ethenogenes strain 195 could dechlorinate it to less toxic pentachloro- and tetrachlorodibenzofurans. nih.govacs.org The genome of D. ethenogenes strain 195 contains multiple putative reductive dehalogenase genes, indicating a broad capacity for dechlorinating a variety of chlorinated aromatic compounds. acs.orgacs.org The presence of specific dehalogenase enzymes, such as those encoded by the cbrA gene in Dehalococcoides sp. strain CBDB1, has been linked to the dechlorination of specific chlorinated aromatic compounds. oup.com

The table below summarizes the dechlorination products of a related hexachlorodibenzofuran congener by a culture containing Dehalococcoides ethenogenes strain 195.

| Parent Compound | Dechlorination Products |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,3,4,7,8-Pentachlorodibenzofuran, 1,2,4,7,8-Pentachlorodibenzofuran, 1,3,7,8-Tetrachlorodibenzofuran, 1,2,4,8-Tetrachlorodibenzofuran |

Data sourced from studies on the dechlorination of 1,2,3,4,7,8-HxCDF by a mixed culture containing D. ethenogenes strain 195. nih.govacs.org

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, is another important pathway for the transformation of 1,2,3,6,7,8-HxCDF in the environment. This process involves the breakdown of the compound by sunlight. Direct photolysis is considered an important degradation process for chlorinated dibenzo-p-dioxins and dibenzofurans. cdc.gov The rate and extent of photolytic degradation can be influenced by various environmental factors, including the presence of photosensitizers in water and adsorption to soil or sediment particles. Studies on other polychlorinated dibenzofurans have shown that photolysis can lead to the formation of less chlorinated congeners. icm.edu.pl

Chemical Degradation Pathways in Environmental Systems

In addition to microbial and photolytic processes, chemical degradation can also contribute to the transformation of 1,2,3,6,7,8-HxCDF. However, like other polychlorinated dibenzofurans, it is generally resistant to chemical degradation under typical environmental conditions due to the stability of the dibenzofuran ring and the strong carbon-chlorine bonds. kau.edu.sasemanticscholar.org Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, can degrade these compounds, but these conditions are not typically found in the natural environment.

Relationship Between Chemical Structure and Degradability

The chemical structure of 1,2,3,6,7,8-HxCDF profoundly influences its susceptibility to degradation. The number and position of chlorine atoms on the dibenzofuran rings are key determinants of its environmental fate.

Degree of Chlorination: Higher levels of chlorination generally lead to increased resistance to both microbial and chemical degradation. cdc.gov The six chlorine atoms in 1,2,3,6,7,8-HxCDF contribute to its persistence.

Position of Chlorine Atoms: The specific positions of the chlorine atoms affect the molecule's electronic properties and steric hindrance, which in turn influence the feasibility of microbial attack. Reductive dechlorination often occurs preferentially at certain positions. For example, studies on other PCDD/Fs have shown that dechlorination is often favored at lateral (2, 3, 7, 8) positions. Theoretical studies using molecular modeling have been employed to predict the most likely dechlorination pathways by calculating the molecular total energy of potential daughter products. asianpubs.org

Bioavailability: The high hydrophobicity of 1,2,3,6,7,8-HxCDF, a consequence of its structure, leads to strong sorption to soil organic matter and sediments. This can reduce its bioavailability to microorganisms, thereby limiting the rate of biodegradation.

Mechanistic Ecotoxicology of 1,2,3,6,7,8 Hexachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

1,2,3,6,7,8-HxCDF, like other halogenated dibenzofurans, is recognized as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov The binding of this xenobiotic to the AhR is the critical initiating event in a well-characterized signaling pathway that mediates the toxic effects of many planar aromatic hydrocarbons. nih.gov The AhR is a cytosolic receptor protein that, in its inactive state, is part of a complex with several chaperone proteins, including heat shock protein 90 (HSP90). nih.gov

The binding of 1,2,3,6,7,8-HxCDF to the AhR induces a conformational change in the receptor protein. This change leads to the dissociation of the chaperone proteins, exposing a nuclear localization signal on the AhR. nih.gov The activated ligand-receptor complex is now able to move from the cytoplasm into the nucleus. nih.govnih.gov This is the first step in the signal transduction cascade. Beyond the canonical pathway, AhR signaling can also influence other cellular pathways, including the Wnt/beta-catenin signaling pathway and signaling by receptors for inflammatory cytokines, indicating a broader impact on cellular homeostasis following exposure. nih.gov

Once inside the nucleus, the activated AhR-ligand complex forms a heterodimer with another protein called the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This newly formed AhR/ARNT complex functions as a transcription factor. It binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), which are located in the promoter regions of target genes. nih.govnih.govnih.gov The binding of the AhR/ARNT complex to XREs enhances the transcription of these genes, initiating the primary molecular response to the xenobiotic exposure. nih.govnih.gov

Gene Expression Modulation

The binding of the AhR/ARNT complex to XREs results in the modulation of a battery of genes, often referred to as the "Ah-gene battery". usgs.gov This includes genes encoding for various metabolic enzymes.

A hallmark of AhR activation by compounds like 1,2,3,6,7,8-HxCDF is the potent induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family. nih.gov The genes for CYP1A1 and CYP1B1 are primary targets of the AhR/ARNT transcription factor complex. nih.govnih.gov Studies in rats have demonstrated that 1,2,3,6,7,8-HxCDF induces the expression of the gene encoding the CYP1A1 isoform. caymanchem.com The induction of these enzymes represents a significant alteration of the cell's metabolic capacity.

The induction of CYP1A1 and CYP1B1 results in increased levels of their corresponding enzyme activities. These activities are commonly measured as Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin-O-deethylase (EROD). nih.govnih.gov Research using H-4-II-E rat hepatoma cells has quantified the potency of 1,2,3,6,7,8-HxCDF in inducing these enzymatic activities. caymanchem.com

| Enzyme Activity | EC50 (nM) |

|---|---|

| Aryl Hydrocarbon Hydroxylase (AHH) | 1.47 |

| Ethoxyresorufin-O-deethylase (EROD) | 1.24 |

Cellular and Molecular Responses in Model Organisms

The AhR-mediated changes in gene expression lead to a variety of cellular and molecular responses observed in different model organisms. In rats, exposure to 1,2,3,6,7,8-HxCDF has been shown to induce thymic atrophy and the expression of genes for CYP1A1 and 4-chlorobiphenyl (B17849) hydroxylase. caymanchem.com Field studies in polar bears have found strong correlations between the concentration of polychlorinated dibenzofurans (PCDFs) in the liver and the content of CYP1A protein. nih.gov Furthermore, this compound has been identified in freshwater fish, indicating its bioavailability and potential to impact aquatic ecosystems. caymanchem.com

Alterations in Steroid Hormone Receptor Proteasomal Degradation

Activation of the aryl hydrocarbon receptor (AhR) signaling pathway by compounds such as 1,2,3,6,7,8-HxCDF can lead to alterations in the proteasomal degradation of steroid hormone receptors. nih.govnih.govnih.gov This interaction represents a significant mechanism of endocrine disruption. The AhR pathway can cross-talk with steroid hormone signaling pathways, influencing the stability and turnover of receptors for hormones like estrogen and androgens. This alteration of the normal degradation process can disrupt the delicate balance of hormonal signaling, which is crucial for reproductive health and development in ecological receptors.

Impact on Cellular UVB Stress Response

Exposure to 1,2,3,6,7,8-HxCDF can impact the cellular response to ultraviolet B (UVB) radiation. nih.govnih.gov The AhR signaling pathway, once activated by this compound, can interfere with the normal cellular mechanisms that respond to UVB-induced stress. nih.gov This can affect processes such as DNA repair and apoptosis (programmed cell death), which are critical for maintaining genomic integrity after UV damage. Disruption of the UVB stress response can increase the susceptibility of cells to the harmful effects of sun exposure, with potential implications for skin health in wildlife.

Effects on T-Cell Subset Differentiation

The immunotoxicity of 1,2,3,6,7,8-HxCDF is partly manifested through its effects on the differentiation of T-cell subsets. nih.govnih.gov The AhR plays a critical role in regulating the development and balance of different types of T-cells, such as T-helper cells and regulatory T-cells. Activation of the AhR by 1,2,3,6,7,8-HxCDF can skew this differentiation process, leading to an imbalanced immune response. nih.govnih.gov Such alterations can result in immunosuppression or, conversely, autoimmune-like responses, compromising the ability of an organism to fight off pathogens or maintain self-tolerance. nih.govnih.gov Thymic atrophy is a characteristic toxic response associated with exposure to PCDFs and related compounds. nih.govhaz-map.com

Comparative Toxicological Potency Among PCDF Congeners

The toxicity of polychlorinated dibenzofurans (PCDFs) varies significantly among its 135 different congeners, depending on the number and position of chlorine atoms. nih.govapvma.gov.au The congeners with chlorine atoms at positions 2, 3, 7, and 8 are of the highest toxicological concern. tandfonline.comnih.govapvma.gov.auscielo.br

Structure-Activity Relationships (SARs) and Quantitative Structure-Toxicity Relationships (QSTRs)

Structure-activity relationships (SARs) for PCDFs demonstrate a clear link between the molecular structure of a congener and its biological activity. nih.gov The highest toxicity is associated with congeners that have chlorine atoms in the lateral positions (2, 3, 7, and 8), as this configuration promotes a planar structure that fits well into the binding pocket of the AhR. tandfonline.comnih.gov

Key findings from SAR studies include:

Lateral Substitution : Congeners with chlorine atoms at all four lateral positions (2, 3, 7, and 8) exhibit the highest binding affinity for the AhR and the greatest toxic potency. nih.govnih.gov

Decreasing Potency : As chlorine atoms are removed from these lateral positions, the in vitro binding and induction activities decrease. nih.gov

Quantitative structure-toxicity relationship (QSTR) models use computational methods to correlate molecular descriptors of chemicals with their toxic effects. nih.gov For PCDFs, these models confirm that properties related to the planarity and electronic configuration of the molecule are key predictors of toxicity. There is an excellent linear correlation between in vitro activity (such as the induction of aryl hydrocarbon hydroxylase, AHH) and in vivo toxic responses like body weight loss and thymic atrophy. nih.govnih.gov

Toxic Equivalency Factors (TEFs) and Toxic Equivalency Quotients (TEQs) for Mixtures

Given that PCDFs are typically found in the environment as complex mixtures, the Toxic Equivalency (TEQ) methodology was developed to assess their cumulative risk. epa.govwa.govgreenfacts.org This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual dioxin-like compounds relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1. greenfacts.orgbundesumweltministerium.de

The World Health Organization (WHO) has established consensus TEF values for mammals, fish, and birds. nih.gov For mammals, the TEF for 1,2,3,6,7,8-HxCDF is 0.1. apvma.gov.au This indicates it is considered to be one-tenth as toxic as 2,3,7,8-TCDD. cdc.gov

The TEQ for a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. epa.govcdc.govnih.gov This provides a single value that represents the total 2,3,7,8-TCDD-like toxicity of the mixture. wa.govgreenfacts.org

| PCDF Congener | TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| Octachlorodibenzofuran | 0.0003 |

Biomarkers of Exposure and Effect in Ecological Receptors

Biomarkers are crucial tools for assessing the health of organisms exposed to contaminants in the environment. For 1,2,3,6,7,8-HxCDF and other dioxin-like compounds, biomarkers can indicate either exposure or the resulting adverse effects.

Biomarkers of Exposure: The most common and sensitive biomarker of exposure to AhR agonists is the induction of cytochrome P4501A1 (CYP1A1) gene expression. nih.govnih.gov The binding of 1,2,3,6,7,8-HxCDF to the AhR leads to the increased transcription of the CYP1A1 gene. nih.govnih.gov This response can be measured in tissues like the liver of fish or birds.

Biomarkers of Effect: While CYP1A1 induction indicates exposure, it is not necessarily a direct marker of toxicity. nih.gov Biomarkers of effect are measures of actual physiological or biochemical changes that are linked to adverse health outcomes. For 1,2,3,6,7,8-HxCDF, these can include:

Thymic Atrophy : A reduction in the size of the thymus gland is a hallmark of dioxin-like toxicity and a strong indicator of immunotoxicity. nih.govnih.govcaymanchem.com

Hepatic Effects : Changes in liver weight and the presence of liver lesions can serve as biomarkers of effect. haz-map.com

Reproductive and Developmental Impairments : In wildlife populations, effects such as reduced hatching success in birds or developmental deformities can be powerful indicators of the adverse effects of these compounds.

Ecological Risk Assessment Frameworks and Environmental Management Implications

Hazard Identification and Exposure Assessment in Environmental Compartments

The ecological risk assessment of 1,2,3,6,7,8-HCDF begins with hazard identification and exposure assessment, which are foundational steps in understanding its potential impact. nih.govepa.gov

Hazard Identification: 1,2,3,6,7,8-HCDF is identified as a hazardous substance due to its dioxin-like toxicity. caymanchem.com Like other 2,3,7,8-substituted PCDFs, it binds to the aryl hydrocarbon receptor (AhR), leading to a cascade of toxic responses, including reproductive and developmental effects, immunotoxicity, and carcinogenicity. nih.gov The compound is classified as very toxic to aquatic life, with long-lasting effects. nih.gov It is also recognized as a reproductive toxin and can cause chloracne. haz-map.com

Exposure Assessment: Exposure assessment involves determining the pathways and magnitude of exposure for ecological receptors. 1,2,3,6,7,8-HCDF is released into the environment from sources such as municipal waste incinerators and metal recovery facilities. caymanchem.com Due to its chemical properties, including a high octanol-water partition coefficient (log Kow), it tends to partition from water into soil, sediment, and biota. epa.gov

Environmental compartments are assessed for the presence and concentration of the compound. It has been detected in soil near industrial sites, freshwater fish, and even human breast milk, indicating its widespread distribution and bioaccumulation. caymanchem.com The process evaluates how stressors may affect ecological receptors, considering the sources, pathways, and concentrations of the contaminant.

Ecological Effects Assessment for Sentinel Species and Ecosystems

This phase of the risk assessment evaluates the adverse effects of 1,2,3,6,7,8-HCDF on specific organisms, which serve as indicators for broader ecosystem health. nih.gov

Risk to Aquatic Life and Associated Wildlife

1,2,3,6,7,8-HCDF is classified as very toxic to aquatic life. nih.gov Its persistence and lipophilicity lead to significant bioaccumulation in aquatic food webs. researchgate.net Organisms in aquatic environments can accumulate the chemical from both the surrounding water and their food. who.int Fish can accumulate high concentrations of dioxin-like compounds, with levels in some Great Lakes fish reaching 1 to 20 picograms per gram (pg/g). epa.gov

The toxicity of PCDFs and related compounds to aquatic organisms can manifest as impaired reproduction, developmental abnormalities, and mortality. who.int Wildlife that consume contaminated aquatic organisms are also at high risk. Piscivorous (fish-eating) birds and mammals are particularly vulnerable to the biomagnification of these compounds, which can lead to reproductive failure and population declines. regulations.gov

Avian Reproductive and Developmental Effects

Avian species are sensitive indicators of contamination by persistent organic pollutants like 1,2,3,6,7,8-HCDF. Exposure to dioxin-like compounds, including certain PCDFs, has been linked to a range of adverse reproductive and developmental effects in birds. researchgate.net

Research on related dioxin-like compounds demonstrates significant impacts, including:

Embryo Mortality: In ovo exposure to TCDD and related compounds can lead to increased embryo mortality, often occurring just before hatching. nih.gov

Developmental Deformities: While not consistently observed for all congeners, some studies have shown an increase in developmental deformities in birds exposed to certain PCDFs. nih.gov

Endocrine Disruption: These chemicals can interfere with the endocrine system, altering hormone levels that are critical for sexual differentiation and reproductive behavior. nih.gov For instance, exposure to TCDD has been shown to decrease plasma estradiol (B170435) concentrations in some bird species. nih.gov

Organ Pathology: Liver pathology has been observed in quail at high doses of TCDD-like compounds. nih.gov

These reproductive disruptions can affect all stages, from mating behavior and egg production to hatching success and the growth of offspring, ultimately threatening bird populations. doi.org

Characterization of Ecological Risk

Risk characterization is the final phase of the assessment, integrating the findings from hazard identification, exposure assessment, and ecological effects analysis to evaluate the likelihood of adverse effects occurring in the environment. epa.govepa.gov This process involves estimating and describing the risk, including the associated uncertainties. epa.gov

The risk is often expressed as a risk quotient (RQ), which compares the estimated environmental concentration (EEC) of a chemical to a concentration expected to cause adverse effects (e.g., a no-observed-adverse-effect level, NOAEL). nih.gov

For 1,2,3,6,7,8-HCDF, the key factors in its ecological risk profile are:

High Toxicity: It exhibits significant dioxin-like toxicity.

Persistence: It does not readily break down in the environment. epd.gov.hk

Bioaccumulation: It concentrates in organisms and biomagnifies up the food chain. undp.org

Given these characteristics, even low concentrations of 1,2,3,6,7,8-HCDF in the environment can pose a substantial risk to sensitive species, particularly top predators in aquatic and terrestrial food webs. The risk characterization concludes that there is a potential for adverse ecological effects, warranting regulatory action and management.

Regulatory Context and Environmental Policy for PCDFs

The significant risks posed by PCDFs, including 1,2,3,6,7,8-HCDF, have led to the development of national and international environmental policies aimed at controlling their release and mitigating their impact.

International Agreements on Persistent Organic Pollutants (POPs)

The primary international treaty addressing PCDFs is the Stockholm Convention on Persistent Organic Pollutants (POPs). epd.gov.hkwikipedia.org This global agreement, which entered into force in 2004, aims to protect human health and the environment from chemicals that are persistent, bioaccumulative, and toxic. undp.orgstate.gov

Key aspects of the Stockholm Convention relevant to PCDFs include:

Listing: Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) are listed in Annex C of the Convention as unintentionally produced POPs. epd.gov.hk

Control Measures: Parties to the Convention are required to take measures to reduce or eliminate releases from unintentional production. undp.org This includes developing national action plans and applying "Best Available Techniques" (BAT) to control their formation and release from industrial sources. state.gov

Objective: The ultimate goal is the continuing minimization and, where feasible, ultimate elimination of total releases of these contaminants. epd.gov.hk

The Convention provides a legally binding framework for international action to reduce the environmental burden of PCDFs like 1,2,3,6,7,8-HCDF. epa.gov

National and Regional Environmental Quality Standards and Guidelines

The regulation of 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HCDF) is managed through a framework that assesses its toxicity relative to the most toxic dioxin congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). This approach uses Toxic Equivalency Factors (TEFs) to convert the concentration of various dioxin-like compounds into a single Toxic Equivalency (TEQ) value, which is then compared against established standards. wikipedia.org

The World Health Organization (WHO) periodically reevaluates these TEFs based on the latest scientific data. who.int The 2022 WHO reevaluation assigned 1,2,3,6,7,8-HCDF a TEF of 0.07. eurofins.de This means it is considered to be 7% as toxic as 2,3,7,8-TCDD. This TEF is used by national and regional bodies to establish environmental quality standards for soil, air, and water where mixtures of dioxins and furans are present.

Below is a table of TEF values for select hexachlorodibenzofuran congeners from the 2022 WHO reevaluation.

| Compound | WHO TEF (2005) | WHO TEF (2022) |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.3 |

| This compound | 0.1 | 0.07 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.09 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.04 |

Data sourced from the World Health Organization's 2022 reevaluation. eurofins.de

Specific environmental quality guidelines are often set for the broader category of dioxins/furans and expressed as TEQ. For instance, the state of Wisconsin has established a public health groundwater quality standard for 2,3,7,8-TCDD at 3 x 10⁻⁸ mg/L, which serves as the benchmark for TEQ calculations. nih.gov The state also set a maximum toxic equivalent concentration for air at 0.045 pg/m³. nih.gov

Air Emission Limits and Monitoring Requirements

Air emission limits for 1,2,3,6,7,8-HCDF are part of the broader regulation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This compound is classified as a Hazardous Air Pollutant (HAP) under the U.S. Clean Air Act. epa.gov Regulatory limits for industrial sources, particularly waste incinerators, are expressed in nanograms of Toxic Equivalency per dry standard cubic meter (ng TEQ/dscm).

These limits vary based on the type and age of the facility. For example, the U.S. Environmental Protection Agency (EPA) has set standards for hazardous waste incinerators ranging from 0.20 to 0.40 ng TEQ/dscm. crwi.org For municipal waste combustors, EPA limits correspond to TEQ values between 0.1 and 0.8 ng/dscm. energyjustice.net The European Union has established a stringent emission limit of 0.1 ng TEQ/Nm³ for waste incineration plants. europa.eu

Monitoring requirements mandate that facilities perform regular stack testing to ensure compliance. The standard method for this is U.S. EPA Method 23, which determines the concentration of individual PCDD and PCDF congeners. The results are then converted to a total TEQ value using the established TEFs to compare against the regulatory limit.

The table below summarizes some key air emission limits for dioxins and furans.

| Jurisdiction/Regulation | Source Category | Emission Limit (TEQ) |

| U.S. EPA (40 CFR 63.1219) | Hazardous Waste Incinerators | 0.20 - 0.40 ng/dscm |

| U.S. EPA | Municipal Waste Combustors (Large) | 0.1 - 0.8 ng/dscm (estimated) |

| European Union (Directive 2000/76/EC) | Waste Incineration | 0.1 ng/Nm³ |

Data sourced from U.S. EPA and European Union regulations. crwi.orgenergyjustice.neteuropa.eu

Water Quality Criteria

Water quality criteria for 1,2,3,6,7,8-HCDF are designed to protect public health from exposure through drinking water and the consumption of aquatic organisms. The compound is regulated under initiatives such as the U.S. EPA's Water Quality Guidance for the Great Lakes System. epa.gov

The primary standard used as a benchmark is the Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD, which the EPA has set at 3 x 10⁻⁸ mg/L (30 picograms per liter) in the National Primary Drinking Water Regulations. nih.govepa.gov The concentration of 1,2,3,6,7,8-HCDF and other dioxin-like compounds in a water sample is measured, and the total toxicity is calculated as a TEQ value, which must not exceed the MCL for 2,3,7,8-TCDD.

For example, if a water sample contained 100 pg/L of 1,2,3,6,7,8-HCDF, its contribution to the total TEQ would be calculated as follows: 100 pg/L * 0.07 (TEF) = 7 pg/L TEQ. This value would then be added to the TEQ contributions from other congeners to determine compliance with the 30 pg/L standard.

Remediation Strategies for Contaminated Sites

Biological Remediation Approaches

Biological treatment methods are considered an environmentally friendly approach to remediating soils and sediments contaminated with persistent organic pollutants like 1,2,3,6,7,8-HCDF. nih.gov These strategies utilize the metabolic processes of microorganisms or plants to break down, sequester, or detoxify contaminants.

Key biological approaches include:

Bioaugmentation : This involves introducing specific microbial strains that have a demonstrated ability to degrade dioxins into the contaminated site. nih.gov Microorganisms such as Arthrobacter sp. have been shown to degrade the parent compound, dibenzofuran (B1670420). nih.gov The goal is to enhance the existing microbial population with specialized degraders.

Biostimulation : This strategy focuses on stimulating the activity of indigenous microorganisms already present in the contaminated environment. nih.gov This is achieved by adding nutrients, electron acceptors (like oxygen), or other amendments to optimize conditions for microbial growth and enzymatic activity, thereby accelerating the natural degradation of the contaminants.

Composting : Co-composting contaminated soil with organic waste can create a rich microbial environment where the combined metabolic activity of diverse microorganisms can lead to the breakdown of recalcitrant compounds like HCDF. neptjournal.com

Phytoremediation : This approach uses plants to remove, contain, or degrade contaminants. While less common for highly chlorinated compounds like HCDF, research is ongoing into plants that can absorb and metabolize or stabilize these pollutants in the root zone. clu-in.org

These biological methods are often favored for their lower cost and reduced environmental impact compared to more aggressive physical or chemical treatments. neptjournal.com

Chemical and Physical Treatment Technologies

A range of chemical and physical technologies has been developed for the effective remediation of sites contaminated with 1,2,3,6,7,8-HCDF and other dioxins. These methods are often more rapid than biological approaches but can be more energy-intensive and costly.

Physical Treatment Technologies:

Thermal Desorption : This is a highly effective technology where contaminated soil is heated to temperatures sufficient to vaporize dioxins and furans. researchgate.netclu-in.org The vaporized contaminants are then collected from the off-gas and destroyed in a separate high-temperature unit. This process can achieve removal efficiencies exceeding 99.99%. researchgate.netnih.gov

Incineration : High-temperature incineration (above 1200°C) is considered one of the most thorough methods for destroying dioxins completely. clu-in.org However, it is energy-intensive and requires strict controls to prevent the reformation of dioxins during cooling.

Soil Washing : This ex-situ process uses a combination of physical separation and chemical extraction. researchgate.net Contaminated soil is scrubbed and mixed with a washing solution, which can include organic solvents or surfactants, to desorb the HCDF from soil particles. The process can achieve removal efficiencies between 66% and 99%. clu-in.orgresearchgate.net

Sorption and Stabilization : This approach involves adding amendments like activated carbon to the soil or sediment. clu-in.orgitrcweb.org The contaminants are not destroyed but are tightly bound (sorbed) to the carbon, which reduces their bioavailability and prevents them from leaching into groundwater or entering the food chain. clu-in.orgitrcweb.org

High-Power Ultrasound : An emerging technology that uses ultrasonic waves to create cavitation bubbles in a soil slurry. The collapse of these bubbles generates localized high temperatures and pressures, leading to the destruction of contaminant molecules. Studies on dioxin surrogates have shown removal of up to 94%. nsw.gov.au

Chemical Treatment Technologies:

Q & A

Q. What analytical methods are recommended for quantifying 1,2,3,6,7,8-HxCDF in environmental matrices?

To quantify 1,2,3,6,7,8-HxCDF in environmental samples (e.g., water, soil, sediment), use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) following EPA Method 1613. This method employs isotope dilution with -labeled internal standards for precise congener-specific analysis. For example, extraction standards (e.g., 50 µg/mL in nonane) are spiked into samples to correct for recovery efficiency during sample preparation . Quantitation limits are typically 50 pg/L in water matrices, with strict quality control protocols for matrix-specific interferences .

Q. What are the primary toxicological targets of 1,2,3,6,7,8-HxCDF in mammalian studies?

Oral exposure to 1,2,3,6,7,8-HxCDF in rodent models shows the liver and thymus as the most sensitive targets, with body weight reduction as a critical endpoint. Benchmark dose (BMD) analysis for liver toxicity in male rats indicates a lowest observed adverse effect level (LOAEL) of 0.1 µg/kg-day. Chronic exposure studies recommend using relative liver weight as a biomarker for dose-response modeling .

Q. How is 1,2,3,6,7,8-HxCDF detected in human biomonitoring studies?

Serum lipid-adjusted concentrations of 1,2,3,6,7,8-HxCDF are measured via HRGC/HRMS, with geometric mean levels reported in the U.S. population (e.g., NHANES data). Detection requires rigorous cleanup steps to separate HxCDF from co-eluting lipids and other dioxin-like compounds. Congeners below detection limits are omitted in adjusted toxic equivalency (Adj-TEQ) calculations .

Advanced Research Questions

Q. How can congener-specific data resolve discrepancies in source apportionment of HxCDF in contaminated soils?

Congener profiles (e.g., 1,2,3,6,7,8-HxCDF vs. 1,2,3,4,7,8-HxCDF) differentiate PCB-derived impurities from combustion sources. For instance, 1,2,3,4,7,8-HxCDF predominates in PCB production byproducts, while 1,2,3,6,7,8-HxCDF is more abundant in incineration emissions. Use principal component analysis (PCA) to correlate soil-air partitioning data with industrial source fingerprints, validated against historical PCB mixture data .

Q. What methodological challenges arise when integrating WHO toxic equivalency factors (TEFs) into risk assessments for HxCDF?

The 2005 WHO TEF of 0.1 for 1,2,3,6,7,8-HxCDF assumes additivity with other dioxin-like compounds. However, non-dioxin-like aryl hydrocarbon receptor (AhR) antagonists may modulate toxicity. To address this:

Q. How do physicochemical properties influence the environmental persistence of 1,2,3,6,7,8-HxCDF?

With a vapor pressure of mm Hg, HxCDF partitions predominantly into particulate phases in the atmosphere. Its estimated hydroxyl radical reaction half-life () is >1 month, necessitating long-range transport models. Aqueous solubility ( g/L at 22.5°C) and sediment adsorption coefficients () should be incorporated into fugacity models to predict accumulation in agricultural soils via irrigation .

Q. What experimental designs optimize bioaccumulation studies of HxCDF in aquatic organisms?

For species like oysters (Crassostrea angulata) and shrimp (Litopenaeus vannamei), use controlled mesocosm experiments with spiked sediment (e.g., 20.3 ± 8.7 pg-TEQ/g d.w.). Monitor tissue concentrations over time using lipid-normalized HRMS. Compare biota-sediment accumulation factors (BSAFs) against congener-specific octanol-water partition coefficients () to validate predictive models .

Methodological Notes

- Data Contradictions : Address variability in congener-specific toxicity by cross-referencing WHO TEFs with in vivo mixture studies .

- Regulatory Compliance : Align analytical protocols with EPA Method 1613 and EN-1948 extraction standards to ensure reproducibility across labs .

- Advanced Instrumentation : Use -labeled internal standards and isotope dilution MS to minimize matrix effects in low-concentration samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.